Benzyl 2,4-dichloropyrimidine-5-carboxylate
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Overview
Description
Benzyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,4-dichloropyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloropyrimidine-5-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative .
Scientific Research Applications
Benzyl 2,4-dichloropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the interaction of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of Benzyl 2,4-dichloropyrimidine-5-carboxylate, known for its use in various chemical reactions.
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but with an ethyl ester group instead of a benzyl ester, used in different synthetic applications.
Uniqueness
This compound is unique due to its benzyl ester group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C12H8Cl2N2O2 |
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Molecular Weight |
283.11 g/mol |
IUPAC Name |
benzyl 2,4-dichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-10-9(6-15-12(14)16-10)11(17)18-7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
FFNQAUXFSCDOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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